molecular formula C10H10N2O3 B14804923 5-Cyclopropoxy-6-formylpicolinamide

5-Cyclopropoxy-6-formylpicolinamide

Cat. No.: B14804923
M. Wt: 206.20 g/mol
InChI Key: WMOVDUFKJVZFIS-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-formylpicolinamide is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . This compound is characterized by a cyclopropoxy group attached to the 5-position and a formyl group at the 6-position of a picolinamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Cyclopropoxy-6-formylpicolinamide involves several steps, typically starting with the preparation of the picolinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the formyl group is added via a formylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

5-Cyclopropoxy-6-formylpicolinamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Cyclopropoxy-6-formylpicolinamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-formylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

5-Cyclopropoxy-6-formylpicolinamide can be compared with similar compounds such as:

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-cyclopropyloxy-6-formylpyridine-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c11-10(14)7-3-4-9(8(5-13)12-7)15-6-1-2-6/h3-6H,1-2H2,(H2,11,14)

InChI Key

WMOVDUFKJVZFIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C(=O)N)C=O

Origin of Product

United States

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